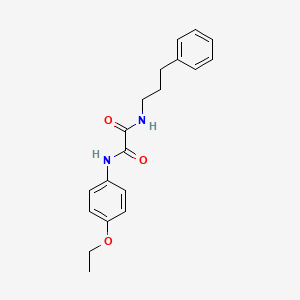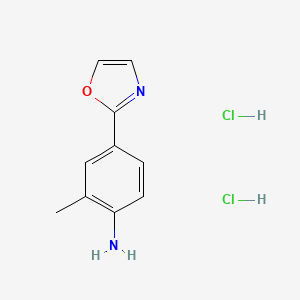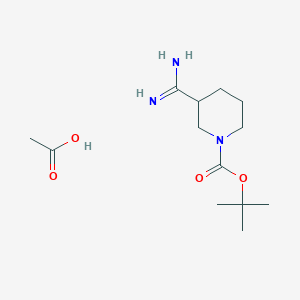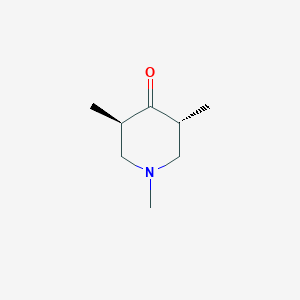
N'-(4-ethoxyphenyl)-N-(3-phenylpropyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N-(3-phenylpropyl)oxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a small molecule that can be synthesized in the laboratory and has been studied for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Kinase Inhibitors
A significant application of N'-(4-ethoxyphenyl)-N-(3-phenylpropyl)oxamide derivatives is in the development of selective and orally efficacious inhibitors of the Met kinase superfamily. This class of inhibitors has demonstrated potential in tumor stasis in Met-dependent human gastric carcinoma models following oral administration, highlighting their therapeutic potential in cancer treatment (Schroeder et al., 2009).
Dicopper(II) Complexes for Anticancer Activity
Another application is in the synthesis and structural characterization of dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamide ligands. These complexes have shown in vitro anticancer activities against selected tumor cell lines, suggesting their potential as chemotherapeutic agents (Zheng et al., 2015).
Electrocatalytic Reactions and Electrochemical Properties
N'-(4-ethoxyphenyl)-N-(3-phenylpropyl)oxamide and its derivatives have been explored for their electrocatalytic applications and electrochemical properties, particularly in the context of N-oxyl compounds like TEMPO and PINO. These studies provide insights into the mechanisms of chemical and electrochemical catalysis by N-oxyl compounds, underscoring their utility in selective oxidation of organic molecules (Nutting et al., 2018).
Propiedades
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-17-12-10-16(11-13-17)21-19(23)18(22)20-14-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSXJSPXXLHRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2949650.png)

![1-[(3S,4S)-3-(2,2-Dimethylpropyl)-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2949654.png)
![1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-bromophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one](/img/structure/B2949655.png)

![3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2949658.png)
![6,8-Dichloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2949659.png)

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2949661.png)



